molecular formula C16H26N2O B388147 N-(2-pyridinyl)undecanamide

N-(2-pyridinyl)undecanamide

Cat. No.: B388147
M. Wt: 262.39g/mol
InChI Key: WQEZCNAOUYEACA-UHFFFAOYSA-N
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Description

N-(2-Pyridinyl)undecanamide is a heterocyclic amide compound featuring an 11-carbon alkyl chain (undecanamide) conjugated to a pyridine ring via an amide linkage. These derivatives are typically synthesized via Sonogashira-Hagihara cross-coupling reactions or condensation methods, with modifications to the alkyl chain length and aromatic substituents significantly influencing their physicochemical and optical properties .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39g/mol

IUPAC Name

N-pyridin-2-ylundecanamide

InChI

InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-16(19)18-15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3,(H,17,18,19)

InChI Key

WQEZCNAOUYEACA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=CC=N1

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of N-(2-pyridinyl)undecanamide, highlighting structural variations, synthetic applications, and performance metrics:

Compound Name Alkyl Chain Length Aromatic Substituent Key Application Quantum Yield (ΦF) Reference
N-(5-Iodoquinolin-8-yl)undecanamide C11 5-Iodoquinoline Organoboron polymer ligand 0.65
(S)-N-(1-((5-IQ-8-yl)amino)hexanamide C6 5-Iodoquinoline Organoboron complex precursor <0.65 (inferior)
N-(Quinolin-8-yl)acetamide C2 Quinoline Luminescent organoboron polymers 0.53
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate N/A 2-Pyridinyl ethenyl Heterocyclic intermediate N/A

Notes:

  • Alkyl Chain Impact: Longer alkyl chains (e.g., C11 in N-(5-iodoquinolin-8-yl)undecanamide) enhance solubility in organic solvents and improve quantum yields in luminescent polymers compared to shorter chains (e.g., C6 or C2) .
  • Aromatic Substituent Effects: Electron-withdrawing groups (e.g., iodine in 5-iodoquinoline) stabilize the excited state of organoboron polymers, leading to higher fluorescence efficiency compared to unsubstituted quinoline derivatives .
  • Synthetic Flexibility: Compounds like methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6) serve as intermediates for pyrrolo[3,2-d]pyrimidines but lack the long alkyl chains necessary for advanced material applications .

Case Study: Organoboron Polymer Performance

Yoshiki Chujo’s group demonstrated that N-(5-iodoquinolin-8-yl)undecanamide-based polymers achieved a quantum yield of 0.65, outperforming analogues with shorter alkyl chains (e.g., hexanamide derivatives) or simpler aromatic groups (e.g., acetamide). This superiority is attributed to:

Enhanced Electron Delocalization: The undecanamide chain minimizes steric hindrance, allowing optimal alignment of the quinoline and boron moieties for efficient energy transfer .

Thermal Stability : Long alkyl chains reduce crystallization, enhancing thermal stability in solid-state applications .

In contrast, N-(quinolin-8-yl)acetamide-based polymers (ΦF = 0.53) exhibited lower efficiency due to reduced electron-donating capacity and shorter chain-induced aggregation .

Structural Analogues in Heterocyclic Chemistry

However, these derivatives lack the undecanamide moiety, limiting their utility in materials science .

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